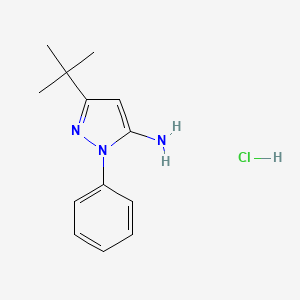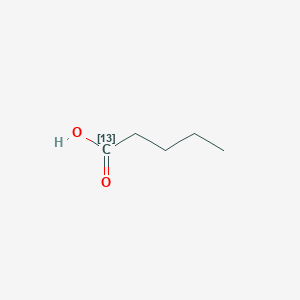
Allyl 2-bromopropionate
Vue d'ensemble
Description
Allyl 2-bromopropionate: is an organic compound with the molecular formula C6H9BrO2 It is a brominated ester that features an allyl group attached to a 2-bromopropionate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Allyl 2-bromopropionate can be synthesized through the esterification of 2-bromopropionic acid with allyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Allyl 2-bromopropionate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: The allyl group in this compound can be oxidized to form epoxides or other oxygenated derivatives. Reagents such as m-chloroperbenzoic acid (m-CPBA) are often used for these transformations.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol. Lithium aluminum hydride (LiAlH4) is a common reducing agent for this purpose.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, thiols; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: m-Chloroperbenzoic acid (m-CPBA); reactions are usually performed in dichloromethane (DCM) at low temperatures.
Reduction: Lithium aluminum hydride (LiAlH4); reactions are conducted in dry ether or tetrahydrofuran (THF) under an inert atmosphere.
Major Products:
Substitution: Formation of azides, nitriles, and thioethers.
Oxidation: Formation of epoxides and other oxygenated compounds.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Chemistry: Allyl 2-bromopropionate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized molecules through substitution and addition reactions.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It can also be employed in the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential use in the development of pharmaceuticals
Industry: this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of allyl 2-bromopropionate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the molecule is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The allyl group can participate in various addition and oxidation reactions due to the presence of the double bond.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, forming new carbon-nucleophile bonds.
Oxidation: The double bond in the allyl group is oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group is reduced to form alcohols.
Comparaison Avec Des Composés Similaires
Allyl 2-bromo-2-methylpropionate: Similar structure but with a methyl group on the propionate moiety.
Allyl bromoacetate: Similar structure but with a bromoacetate moiety instead of bromopropionate.
Allyl 2-chloropropionate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: Allyl 2-bromopropionate is unique due to the presence of both an allyl group and a bromopropionate moiety. This combination of functional groups provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry.
Propriétés
IUPAC Name |
prop-2-enyl 2-bromopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-3-4-9-6(8)5(2)7/h3,5H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZWOBCLWMGXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512231 | |
| Record name | Prop-2-en-1-yl 2-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87129-38-2 | |
| Record name | Prop-2-en-1-yl 2-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Ethane-1,2-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B1625419.png)
![1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1625420.png)
![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile](/img/structure/B1625422.png)










